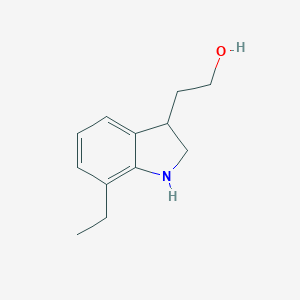

2-(7-Ethylindolin-3-yl)ethanol

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(7-ethyl-2,3-dihydro-1H-indol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-9-4-3-5-11-10(6-7-14)8-13-12(9)11/h3-5,10,13-14H,2,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHGTUYNOTUVDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(CN2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Characterization of 2 7 Ethylindolin 3 Yl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed Proton (¹H) NMR Analysis: Chemical Shifts, Coupling Constants, and Multiplicities

The ¹H NMR spectrum of 2-(7-Ethylindolin-3-yl)ethanol is expected to exhibit distinct signals corresponding to the aromatic protons of the indoline (B122111) ring, the protons of the ethyl group at the 7-position, and the protons of the ethanol (B145695) side chain at the 3-position.

Aromatic Region: The protons on the benzene (B151609) ring of the indoline core are expected to appear in the downfield region of the spectrum, typically between δ 6.5 and 7.5 ppm. The substitution pattern on the ring will influence the chemical shifts and coupling patterns. For a 7-ethyl substituted indoline, one would anticipate three aromatic protons. Based on the data for the acetate (B1210297) derivative, a doublet around δ 6.97 ppm and a signal around δ 6.92 ppm are observed, suggesting a complex splitting pattern due to coupling between adjacent aromatic protons. dicp.ac.cn

Ethyl Group Protons: The ethyl group at the 7-position will give rise to two signals: a quartet corresponding to the methylene (B1212753) protons (-CH₂-) and a triplet corresponding to the methyl protons (-CH₃). The quartet is expected to appear further downfield than the triplet due to its proximity to the aromatic ring.

Ethanol Side Chain Protons: The ethanol group at the 3-position will also produce a set of characteristic signals. The methylene protons adjacent to the hydroxyl group (-CH₂OH) would likely appear as a triplet. The other methylene protons of the side chain (-CH₂-CH₂OH) would also present as a triplet, coupled to the adjacent protons. The hydroxyl proton (-OH) itself typically appears as a broad singlet, though its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Indoline Ring Protons: The protons on the saturated five-membered ring of the indoline structure will also have characteristic chemical shifts and multiplicities, further confirming the structure.

A hypothetical data table for the ¹H NMR of this compound, based on general principles and data from related compounds, is presented below.

| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 6.5 - 7.5 | m | - |

| -CH₂- (Ethyl) | ~2.6 | q | ~7.5 |

| -CH₃ (Ethyl) | ~1.2 | t | ~7.5 |

| -CH₂OH (Ethanol) | ~3.7 | t | ~6.5 |

| -CH₂- (Ethanol) | ~1.8 | t | ~6.5 |

| Indoline-H | 3.0 - 3.6 | m | - |

| NH (Indoline) | Broad s | - | - |

| OH (Ethanol) | Broad s | - | - |

Comprehensive Carbon-13 (¹³C) NMR Analysis: Signal Assignments and Structural Correlations

Similar to the ¹H NMR data, specific experimental ¹³C NMR data for this compound is not available in the provided search results. However, by examining data for analogous indoline and indole (B1671886) structures, a predictive assignment of the carbon signals can be made. aip.orgacs.orgnih.gov The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Aromatic and Indoline Carbons: The carbon atoms of the benzene ring will resonate in the aromatic region, typically between δ 110 and 150 ppm. The carbon atom bearing the ethyl group and the carbons of the indoline ring will have specific chemical shifts that are diagnostic for this class of compounds.

Ethyl Group Carbons: The two carbon atoms of the ethyl group will appear in the aliphatic region of the spectrum. The methylene carbon will be more deshielded (further downfield) than the methyl carbon.

Ethanol Side Chain Carbons: The two carbons of the ethanol side chain will also be found in the aliphatic region. The carbon atom bonded to the hydroxyl group (-CH₂OH) will have a chemical shift in the range of δ 60-70 ppm.

A hypothetical data table for the ¹³C NMR of this compound is presented below.

| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |

| Aromatic/Indoline C | 110 - 150 |

| -CH₂OH (Ethanol) | ~62 |

| -CH₂- (Ethanol) | ~35 |

| Indoline C-2 | ~54 |

| Indoline C-3 | ~40 |

| -CH₂- (Ethyl) | ~28 |

| -CH₃ (Ethyl) | ~14 |

Application of Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, it would show correlations between the protons of the ethyl group, the protons of the ethanol side chain, and the coupled protons on the aromatic and indoline rings. dicp.ac.cn

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. acs.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for establishing the connectivity between different parts of the molecule, for example, confirming the attachment of the ethyl group to the 7-position and the ethanol side chain to the 3-position of the indoline ring. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are directly bonded. NOESY can provide valuable information about the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of this compound with high precision. This allows for the calculation of its elemental formula, C₁₂H₁₇NO. The accurate mass measurement serves as a definitive confirmation of the compound's identity. While no direct HRMS data for the target compound was found, HRMS data for related indole derivatives has been reported, demonstrating the utility of this technique in confirming molecular formulas. dicp.ac.cnaip.orgacs.org

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing the molecular ion peak, mass spectrometry can induce fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information that can be used to confirm the proposed structure. For this compound, characteristic fragmentation pathways would be expected:

Loss of the ethanol side chain: A common fragmentation would involve the cleavage of the bond between the indoline ring and the ethanol side chain, leading to a fragment corresponding to the 7-ethylindoline cation.

Loss of water: The presence of the hydroxyl group makes the loss of a water molecule (H₂O) a likely fragmentation pathway.

Fragmentation of the ethyl group: The ethyl group at the 7-position could also undergo fragmentation, leading to the loss of a methyl or ethyl radical.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Identification of Characteristic Functional Group Vibrations

The IR spectrum of this compound is characterized by absorption bands corresponding to the specific vibrational modes of its constituent functional groups. The ethanol moiety features a prominent, broad absorption band for the O-H stretching vibration, typically observed around 3400-3230 cm⁻¹. docbrown.info The broadening of this peak is a direct consequence of intermolecular hydrogen bonding. docbrown.info The spectrum of ethanol also shows absorptions for C-H and C-O bonds. open.edunist.gov

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Reference |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3400 - 3230 (broad) | docbrown.info |

| Amine (-NH-) | N-H Stretch | 3500 - 3300 | nih.gov |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | researchgate.net |

| Alkyl Groups (-CH₃, -CH₂-) | C-H Stretch | 3000 - 2850 | open.edu |

| Alcohol | C-O Stretch | 1260 - 1050 | open.edu |

| Amine | C-N Stretch | 1340 - 1020 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. du.edu.eg This technique is particularly useful for studying molecules containing chromophores, which are functional groups responsible for light absorption. uobabylon.edu.iq

Investigation of Electronic Transitions and Chromophoric Systems

The primary chromophore in this compound is the indoline ring system. Unlike the fully aromatic indole, the indoline core has a saturated five-membered ring fused to the benzene ring. The absorption of UV radiation in this molecule is dominated by electronic transitions within the aromatic portion of the structure. uobabylon.edu.iq

The principal electronic transitions observed are of the π → π* type, involving the excitation of electrons from pi (π) bonding orbitals to pi antibonding (π) orbitals within the benzene ring. du.edu.eguobabylon.edu.iq These transitions typically result in strong absorption bands in the UV region. The presence of the nitrogen atom with its lone pair of electrons can also potentially lead to n → π transitions, although these are generally weaker. The ethyl group at the 7-position and the ethanol group at the 3-position act as auxochromes; they can modify the absorption characteristics of the chromophore, potentially causing a slight shift in the wavelength of maximum absorbance (λmax) and the intensity of the absorption. uobabylon.edu.iq The extent of conjugation is a key factor determining the absorption wavelength; as conjugation increases, the energy required for excitation decreases, leading to a bathochromic (red) shift to longer wavelengths. utoronto.ca

Table 2: Electronic Transitions in this compound

| Chromophore | Type of Transition | Expected λmax Region (nm) | Reference |

| Benzene Ring | π → π | ~200-280 | uobabylon.edu.iq |

| Nitrogen Lone Pair | n → π | >250 (typically weak) | du.edu.eguobabylon.edu.iq |

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure

Single-crystal X-ray diffraction (SCXRD) is the most definitive technique for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. uol.derigaku.com The method involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern to build a precise model of the electron density, from which atomic positions can be inferred. uol.de

Determination of Molecular and Supramolecular Architecture

An SCXRD analysis of this compound would provide unambiguous data on its molecular structure, including precise bond lengths, bond angles, and torsional angles. This would confirm the connectivity of the atoms and reveal the exact conformation of the molecule in the crystal lattice.

Table 3: Illustrative Crystallographic Data for a Small Organic Molecule

| Parameter | Example Value |

| Chemical Formula | C₁₂H₁₇NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.15 |

| b (Å) | 8.54 |

| c (Å) | 14.23 |

| α (°) | 90 |

| β (°) | 105.6 |

| γ (°) | 90 |

| Volume (ų) | 1185.2 |

| Z (molecules/unit cell) | 4 |

| Key H-Bond (Donor-Acceptor) | O-H···N |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Computational Chemistry and Theoretical Investigations of 2 7 Ethylindolin 3 Yl Ethanol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net DFT methods are employed to investigate various aspects of 2-(7-Ethylindolin-3-yl)ethanol, from its geometry to its spectroscopic properties and reactivity.

Geometry Optimization and Conformational Landscape Analysis

The first step in the computational study of a molecule is typically geometry optimization, which involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. nih.govresearchgate.net For a flexible molecule like this compound, which possesses several rotatable bonds, there can be multiple local minima, each corresponding to a stable conformer.

A systematic conformational search followed by geometry optimization using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can identify the various stable conformers of this compound. nih.govresearchgate.netnih.gov The relative energies of these conformers can then be calculated to determine their populations at a given temperature according to the Boltzmann distribution. This analysis reveals the preferred three-dimensional structures of the molecule, which is crucial for understanding its interactions and reactivity.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

|---|---|---|

| 1 | 0.00 | 65.3 |

| 2 | 0.85 | 20.1 |

| 3 | 1.52 | 14.6 |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are a powerful tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental data. The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to predict NMR chemical shifts (¹H and ¹³C). nih.govrsc.orgnih.gov By calculating the isotropic shielding constants for each nucleus and referencing them to a standard (e.g., tetramethylsilane), theoretical chemical shifts can be obtained. Comparing these predicted shifts with experimental data can help in the structural elucidation of this compound. rsc.org

Similarly, DFT can be used to calculate the vibrational frequencies of this compound. nih.govresearchgate.netresearchgate.net These calculations provide a theoretical infrared (IR) and Raman spectrum, where the frequencies correspond to the different vibrational modes of the molecule. The calculated frequencies are often scaled by an empirical factor to better match experimental values. This analysis is invaluable for assigning the vibrational bands observed in experimental spectra to specific molecular motions.

Table 2: Predicted ¹³C NMR Chemical Shifts for the Most Stable Conformer of this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 55.2 |

| C3 | 38.1 |

| C3a | 128.5 |

| C4 | 124.7 |

| C5 | 126.9 |

| C6 | 118.3 |

| C7 | 130.1 |

| C7a | 151.8 |

| CH₂ (ethanol) | 39.5 |

| CH₂OH | 61.3 |

| CH₂ (ethyl) | 24.6 |

| CH₃ (ethyl) | 13.9 |

Table 3: Selected Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | 3650 | O-H stretch |

| ν(N-H) | 3400 | N-H stretch |

| ν(C-H) aromatic | 3050-3100 | Aromatic C-H stretch |

| ν(C-H) aliphatic | 2850-2960 | Aliphatic C-H stretch |

| ν(C=C) | 1600-1620 | Aromatic C=C stretch |

| δ(CH₂) | 1450-1470 | CH₂ scissoring |

| ν(C-O) | 1050 | C-O stretch |

Electronic Structure Analysis (Frontier Molecular Orbitals, Charge Distribution)

The electronic properties of this compound can be understood by analyzing its frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netresearchgate.netajchem-a.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Analysis of the charge distribution, often through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. This information helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule, providing insights into its reactivity and intermolecular interactions. acs.org

Table 4: Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy (eV) | -5.8 |

| LUMO Energy (eV) | 0.5 |

| HOMO-LUMO Gap (eV) | 6.3 |

Elucidation of Reaction Mechanisms and Transition State Characterization in Indoline (B122111) Synthesis

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions. researchgate.netacs.org For the synthesis of indolines, DFT can be used to map out the potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products. nih.gov By calculating the activation energies associated with different possible pathways, the most favorable reaction mechanism can be determined. rsc.org

Characterization of transition states, which are first-order saddle points on the potential energy surface, is crucial for understanding the kinetics of a reaction. Frequency calculations are used to confirm that a transition state structure has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide detailed information about the static properties of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. nih.govmdpi.comnih.gov

Analysis of Conformational Flexibility and Dynamic Behavior

MD simulations model the movement of atoms and molecules over a period of time by solving Newton's equations of motion. For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and observing its conformational changes over time.

By analyzing the trajectory from an MD simulation, one can study the flexibility of the molecule, the lifetimes of different conformations, and the transitions between them. This provides a more realistic picture of the molecule's behavior in solution compared to the static picture from quantum chemical calculations. This information is particularly important for understanding how the molecule might interact with biological targets or other molecules in a dynamic environment.

Investigation of Intermolecular Interactions in Condensed Phases

The study of intermolecular interactions in condensed phases is crucial for understanding the physicochemical properties of molecular solids, including polymorphism, solubility, and crystal packing. For this compound, several types of non-covalent interactions are expected to govern its behavior in the solid state and in solution. These include hydrogen bonding, π-π stacking, and van der Waals forces.

In the crystal structure of related indole (B1671886) derivatives, inversion dimers linked by pairs of N—H⋯O hydrogen bonds are a common motif. nih.gov The indoline nitrogen of this compound can act as a hydrogen bond donor, while the hydroxyl group can act as both a donor and an acceptor, leading to the formation of extensive hydrogen-bonded networks. These interactions significantly influence the crystal packing and can result in the formation of chains or sheets. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the rational design of new therapeutic agents. By correlating specific structural features of a molecule with its biological activity, SAR provides insights for optimizing lead compounds. nih.govnih.govresearchgate.net For the indoline scaffold, which is considered a "privileged structure" in drug discovery, computational modeling plays a pivotal role in elucidating these relationships. nih.govresearchgate.net Computational techniques allow for the systematic modification of a lead compound like this compound in silico to predict how changes in its structure, such as the position and nature of substituents, will affect its interaction with a biological target.

In the absence of a known 3D structure of the biological target, ligand-based design methods are invaluable. These approaches derive a model of the target's binding site based on the structure-activity relationships of a series of active ligands. Pharmacophore modeling is a key technique in this domain, identifying the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to be active. proceedings.science

For indole and indoline derivatives, pharmacophore models have been successfully generated to discriminate between active and inactive compounds for various targets. mdpi.com For instance, a study on pyrido-indole derivatives as Janus Kinase 2 (JAK2) inhibitors identified a six-feature pharmacophore model consisting of one hydrogen bond acceptor, two hydrogen bond donors, and three aromatic rings (ADDRRR). tandfonline.comresearchgate.net The structure of this compound contains key features that would be relevant in such a model: a hydroxyl group (hydrogen bond donor and acceptor), the indoline NH group (hydrogen bond donor), and the bicyclic aromatic system. These models serve as powerful tools for virtual screening of compound libraries to identify new hits with the desired biological activity. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.gov This method is extensively used in drug discovery to understand the molecular basis of ligand-target interactions and to screen for potential new drugs. researchgate.net Numerous studies have applied molecular docking to investigate the interactions of indoline-based compounds with various biological targets. acs.orgacs.org

These studies reveal that indoline derivatives can be accommodated within the active sites of enzymes and receptors, forming key interactions that are crucial for their biological effect. Common interactions include hydrogen bonds formed by the indoline NH group or other functional groups, and van der Waals or hydrophobic interactions involving the aromatic rings. acs.org For example, docking studies of indoline derivatives as potential antimicrobial agents targeting DNA gyrase B showed strong binding, with specific derivatives achieving higher scores than the parent indoline scaffold. researchgate.net Similarly, docking has been used to rationalize the inhibitory activity of indole derivatives against targets like cyclooxygenase-2 (COX-2) and SARS-CoV-2 main protease. mdpi.comajchem-a.com The binding modes and energies obtained from these simulations provide critical information for optimizing the ligand structure to enhance potency and selectivity. nih.govsciensage.info

| Indoline/Indole Derivative Class | Target Protein | Docking Software/Tool | Key Findings (Binding Energy/Interactions) | Reference |

|---|---|---|---|---|

| Indole-based heterocycles | UDP-N-acetylmuramate-l-alanine ligase (MurC) | PyRx-virtual screening tool | Binding energy of -11.5 Kcal/mol for the best compound, involving hydrogen bonds and pi-stacked interactions. | nih.gov |

| Indoline derivatives | 5-lipoxygenase (5-LOX) | Not specified | Indoline moiety placed near the catalytic iron ion; hydrogen bonds with Q363 and Y181. | acs.org |

| Spiro[methanoquinazoline-indoline]-dione derivatives | SARS-CoV-2 main protease (6LU7) | Not specified | Promising binding potential based on estimated total energy, binding affinity, H-bonds, and hydrophobicity. | mdpi.com |

| 3-Ethyl-1H-indole derivatives | Cyclooxygenase-2 (COX-2) | Schrödinger Glide | Binding affinities ranging from -11.35 to -10.40 kcal/mol, forming H-bonds with key residues like ARG120 and TYR355. | ajchem-a.com |

| Indole assimilated pyrazoline hybrids | EGFR receptor | Schrödinger suite (Ligprep, Glide) | Dock scores ranged from -3.186 to -5.212, with the best compound showing a Glide binding energy of -34.697 Kcal/mol. | sciensage.info |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models translate structural features into numerical descriptors (e.g., electronic, steric, hydrophobic) and use statistical methods to correlate them with activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. They provide 3D contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, or other fields would likely lead to an increase or decrease in activity. nih.gov Several 3D-QSAR models have been developed for indole and indoline derivatives, demonstrating good predictive power. mdpi.com For example, a 3D-QSAR model for indole and isatin (B1672199) derivatives as Aβ anti-aggregating agents yielded a predictive external validation metric (r²ext) of 0.695. mdpi.com Another study on pyrrole-indoline-2-ones as Aurora A inhibitors developed CoMFA and CoMSIA models with high internal (q²) and external (r²) predictive ability. nih.gov These models are instrumental in guiding the design of new, more potent analogues by highlighting the key physicochemical properties that govern biological activity. nih.govmdpi.comresearchgate.net

| Indoline/Indole Derivative Series | Target/Activity | QSAR Model Type | Key Statistical Parameters | Reference |

|---|---|---|---|---|

| Indole and isatin derivatives | Aβ anti-aggregating potency | Atom-based 3D-QSAR | Training set (n=45, q²=0.596), Test set (n=14, r²ext=0.695) | mdpi.com |

| Pyrrole-indoline-2-ones | Aurora A kinase inhibitors | CoMFA / CoMSIA (3D-QSAR) | CoMFA (q²=0.726, r²=0.972), CoMSIA (q²=0.566, r²=0.984) | nih.gov |

| Isatin and indole derivatives | SARS CoV 3CLpro inhibitors | CORAL software (Monte Carlo optimization) | Statistically robust models developed and validated across multiple splits. | nih.gov |

| Pyrido-indole derivatives | Janus Kinase 2 (JAK2) inhibitors | 3D-QSAR | R²=0.97, Q²=0.95, Pearson-R=0.98 | tandfonline.com |

| 3,5-Disubstituted indole derivatives | Pim1 kinase inhibitors | 2D-QSAR | R²test = 0.96 (using partial least squares regression) | researchgate.net |

Cheminformatics and Data Mining for Indoline-Based Compounds

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. These tools are essential for navigating the vastness of chemical space and for identifying promising scaffolds for drug discovery. nih.govchimia.ch The indoline scaffold, due to its prevalence in biologically active molecules, has been the subject of such analyses.

Analyzing the structural diversity and chemical space occupancy of a compound class helps in understanding its potential for generating novel drug candidates and in designing diverse compound libraries. Chemical space can be visualized by plotting compounds based on their structural or physicochemical properties. chimia.ch

Studies charting the chemical space around the (iso)indoline scaffold have been conducted to support polypharmacology approaches, particularly for G protein-coupled receptor (GPCR) ligands. nih.govmtroyal.ca These analyses reveal that indoline-based compounds occupy a distinct and valuable region of chemical space. When compared to natural products and other synthetic molecules, scaffolds like indoline often bridge the gap, possessing some of the structural complexity of natural products while maintaining synthetic tractability. chimia.ch Cheminformatics tools, such as self-organizing maps (SOM), can be used to visualize the chemical diversity of indole alkaloids, helping to identify underexplored areas of their chemical space and guiding the synthesis of novel libraries with diverse biological activities. nih.gov

Predictive Modeling for Chemical Properties

In the realm of computational chemistry, predictive modeling serves as a powerful tool to estimate the physicochemical properties of novel or uncharacterized molecules, thereby guiding research and development efforts. For this compound, while specific experimental data on all its chemical properties may be limited, various computational methods can be employed to predict these characteristics with a reasonable degree of accuracy. These predictions are often based on the molecule's structure and are benchmarked against data from structurally analogous compounds.

Predictive modeling for chemical properties typically falls into several categories, including Quantitative Structure-Property Relationship (QSPR) models, and methods based on quantum mechanics, such as Density Functional Theory (DFT).

Quantitative Structure-Property Relationship (QSPR)

QSPR models are statistical models that correlate the chemical structure of a molecule with its physicochemical properties. These models are built on the principle that the properties of a chemical are a function of its molecular structure. By analyzing a dataset of compounds with known properties, QSPR models can identify key molecular descriptors that influence a particular property. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

For a molecule like this compound, a QSPR model could predict properties such as:

Lipophilicity (logP): This property is crucial for understanding a molecule's behavior in biological systems, including its ability to cross cell membranes.

Aqueous Solubility (logS): Solubility is a critical factor in many applications, including drug formulation and environmental fate.

pKa: The acid dissociation constant is important for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility, lipophilicity, and biological activity.

While a specific QSPR model for this compound has not been reported, models developed for substituted indole and indoline derivatives can provide valuable insights. For instance, a study on various indole derivatives might establish a correlation between the size and nature of substituents on the indole ring and the resulting logP values.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It can be used to predict a wide range of molecular properties with high accuracy. For this compound, DFT calculations could be used to determine:

Molecular Geometry: The three-dimensional arrangement of atoms in the molecule.

Electronic Properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's reactivity and electronic transitions.

Spectroscopic Properties: Predictions of NMR, IR, and UV-Vis spectra can aid in the structural elucidation of the compound.

Research on substituted indoles has demonstrated the utility of DFT in predicting their oxidation potentials and understanding the spin density distribution in their radical cations. rsc.org

Illustrative Predictive Data for Structurally Related Compounds

To illustrate the output of such predictive models, the following tables present calculated physicochemical properties for a set of structurally related indole derivatives. It is important to note that these values are not for this compound itself but serve as a representation of the types of data that can be generated through computational modeling.

Table 1: Predicted Physicochemical Properties of Indole Analogs

| Compound Name | Predicted logP | Predicted Aqueous Solubility (logS) | Predicted pKa |

| Indole | 2.14 | -2.45 | 16.97 |

| Indoline | 1.83 | -1.80 | 4.90 (basic) |

| 3-Methylindole (Skatole) | 2.62 | -2.90 | 17.00 |

| 5-Methoxyindole | 2.05 | -2.30 | 16.90 |

| Tryptophol (B1683683) (3-(2-Hydroxyethyl)indole) | 1.45 | -1.50 | 16.95 |

Data in this table is illustrative and derived from computational models for analogous compounds.

Table 2: Predicted ADMET Properties of Indenoindole Derivatives

In silico prediction of Absorption, Distribution, Metabolism, Elimination, and Toxicity (ADMET) properties is a critical component of modern drug discovery and can be applied to compounds like this compound. A study on indenoindole derivatives provides an example of such predictions. researchgate.net

| Compound ID | Predicted Human Intestinal Absorption (%) | Predicted Plasma Protein Binding (%) |

| Indenoindole Analog 1a | High | > 90% |

| Indenoindole Analog 1b | High | > 90% |

| Indenoindole Analog 2a | High | > 90% |

| Indenoindole Analog 2d | High | > 90% |

This table is based on data for indenoindole derivatives and illustrates the type of ADMET predictions that can be made computationally. researchgate.net

The application of these and other predictive models can provide a comprehensive in silico profile of this compound, helping to guide its synthesis, characterization, and potential applications.

Role and Applications of 2 7 Ethylindolin 3 Yl Ethanol in Advanced Organic Synthesis and Materials Science

Function as a Key Synthetic Intermediate in Complex Molecular Architectures

The bifunctional nature of 2-(7-Ethylindolin-3-yl)ethanol, possessing both a nucleophilic secondary amine within the indoline (B122111) ring and a primary hydroxyl group on the ethyl side chain, makes it an ideal candidate for elaboration into more complex structures. This dual reactivity allows for its strategic incorporation into a variety of molecular frameworks.

Precursor to Nitrogen-Containing Heterocycles

The 7-ethylindole (B1586515) moiety, closely related to the 7-ethylindoline core, is a key precursor in the environmentally friendly vapor-phase synthesis of various nitrogen-containing heterocycles. researchgate.net For instance, 7-ethylindole (7-ETI) can be synthesized from 2-ethylaniline (B167055) (2-ETAN) and ethylene (B1197577) glycol using copper chromite catalysts. The proposed reaction pathway involves the dehydrogenation of ethylene glycol to 2-hydroxyacetaldehyde, which then undergoes N-alkylation with 2-ETAN to form a Schiff's base, followed by a cyclization step to yield the indole (B1671886) ring. researchgate.net This chemistry highlights the utility of the ethyl-substituted indole/indoline framework as a foundational element for constructing other heterocyclic systems, which are prevalent in medicinal chemistry and materials science. nih.govresearchgate.net

Integration into Macrocyclic and Polycyclic Systems

The functional handles present in this compound provide the potential for its integration into macrocyclic and polycyclic structures. Macrocycles are of significant interest in drug discovery and host-guest chemistry. nih.gov The amine and alcohol groups of the indoline ethanol (B145695) moiety can serve as reactive sites for macrocyclization reactions, such as macrolactamization (amide bond formation) or macrolactonization (ester bond formation). nih.gov For example, a synthetic strategy could involve tethering a long-chain carboxylic acid to the indoline nitrogen, followed by an intramolecular esterification with the terminal alcohol to form a large lactone ring. While direct examples involving this compound are specific, the synthesis of macrocyclic lactones incorporating indoline moieties has been demonstrated, underscoring the feasibility of this approach. researchgate.net Similarly, the rigid indoline core can be a key component in building complex polycyclic alkaloids, where subsequent ring-forming reactions can be initiated from its existing functionality. nih.gov

Chiral Synthesis and Stereoselective Transformations

Many biologically active molecules exist as single stereoisomers, making the development of asymmetric synthesis a critical endeavor. The indoline scaffold, particularly when substituted at the 2 and 3 positions, presents a significant stereochemical challenge. rsc.org

Asymmetric Synthesis of Indoline Derivatives

The synthesis of enantiomerically pure indoline derivatives is of paramount importance. rsc.org Several powerful strategies have been developed to achieve this, including the catalytic asymmetric hydrogenation of indoles and organocatalytic cyclization reactions. organic-chemistry.orgsemanticscholar.org

One notable method is the Brønsted acid-catalyzed transfer hydrogenation of 3H-indoles using a Hantzsch ester as the hydrogen source. This metal-free approach provides optically active indolines with high yields and excellent enantioselectivities (up to 98% yield and 97% ee). organic-chemistry.org Another effective strategy involves an organocatalytic intramolecular Michael addition. Using a primary amine catalyst derived from a cinchona alkaloid, substituted (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones can be cyclized to afford cis- or trans-2,3-disubstituted indolines with high diastereo- and enantioselectivity (up to 20:1 dr and 99% ee). rsc.orgrsc.org These methods provide access to chiral indoline cores that are foundational to many complex natural products and pharmaceuticals. rsc.org

| Method | Catalyst/Reagent | Stereochemical Outcome | Selectivity | Reference |

|---|---|---|---|---|

| Electrophilic Substitution / Intramolecular Nucleophilic Substitution | (-)-Sparteine | trans-2,3-disubstituted | Up to 98:2 er | acs.orgnih.gov |

| Intramolecular Michael Addition | Cinchona alkaloid-derived primary amine | cis- or trans-2,3-disubstituted | Up to 20:1 dr, 99% ee | rsc.orgrsc.org |

| Transfer Hydrogenation of 3H-Indoles | Chiral Brønsted Acid | Optically active indolines | Up to 97% ee | organic-chemistry.org |

Diastereoselective and Enantioselective Reactions Involving the Indolin-3-yl Ethanol Moiety

The inherent chirality of a molecule can be used to direct the stereochemical outcome of subsequent reactions, a process known as asymmetric induction. msu.edu The indolin-3-yl ethanol moiety, once resolved into its single enantiomers or when incorporated into a chiral framework, can influence the stereoselectivity of reactions at or near the stereogenic centers. For instance, the hydroxyl group can act as a directing group in metal-catalyzed reactions or participate in hydrogen bonding to control the facial selectivity of an approaching reagent. rsc.org While specific studies on the diastereoselective reactions of this compound itself are not broadly documented, the principles are well-established in organic synthesis. The development of organocatalytic strategies for synthesizing complex indole-based chiral heterocycles demonstrates the power of using existing chirality to build new stereocenters with high fidelity. acs.orgnih.gov

Contributions to the Development of Novel Synthetic Methodologies

Research centered around the synthesis and transformation of functionalized indolines, such as this compound, has spurred the development of novel synthetic methods. The drive to create chiral indolines has led to significant advances in metal-free, organocatalytic reactions, which are often considered greener and more sustainable than their transition-metal-catalyzed counterparts. organic-chemistry.org The design of cascade reactions, where multiple bonds are formed in a single operation starting from a simple indoline or indole precursor, represents a highly efficient approach to building molecular complexity. snnu.edu.cn For example, the transformation of 3-(2-nitroethyl)-1H-indoles, which are structurally related to the target compound, into useful 2-(1H-indol-2-yl)acetonitriles showcases the development of innovative cascade transformations and molecular rearrangements. nih.govmdpi.com These advancements expand the synthetic chemist's toolbox, enabling more efficient and elegant syntheses of complex molecular targets.

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | - |

| 7-Ethylindole | 7-ETI |

| 2-Ethylaniline | 2-ETAN |

| Ethylene Glycol | - |

| 2-Hydroxyacetaldehyde | - |

| (-)-Sparteine | - |

| 3-(2-Nitroethyl)-1H-indole | - |

| 2-(1H-Indol-2-yl)acetonitrile | - |

Exploration of Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, offering advantages in terms of atom economy, time, and resource management. The application of indoline derivatives in MCRs is a known strategy for the rapid generation of molecular diversity. However, a thorough search of existing scientific literature yields no specific examples or studies where this compound has been utilized as a reactant in any multi-component reaction. The potential of its primary alcohol and secondary amine functionalities within the indoline ring to participate in well-known MCRs, such as the Ugi or Passerini reactions, remains a theoretical consideration that has not been experimentally validated or reported.

Innovations in Catalyst Design and Reaction Optimization

The development of novel catalysts and the optimization of reaction conditions are crucial for enhancing the efficiency, selectivity, and sustainability of chemical transformations. Indoline synthesis and functionalization often rely on transition-metal catalysis, with significant research dedicated to designing sophisticated catalyst systems. However, there is no available research that specifically details the design of catalysts or the optimization of reaction parameters for transformations directly involving this compound. The influence of the ethyl group at the 7-position and the ethanol substituent at the 3-position on its reactivity in catalyzed reactions is an area that awaits investigation.

Integration into Hybrid Molecular Systems for Functional Exploration

Synthesis of Indole-Pyrazole Hybrids and Related Conjugates

The hybridization of indole and pyrazole (B372694) moieties has been a successful strategy in medicinal chemistry to create novel compounds with enhanced biological activities. The synthesis of such hybrids typically involves the reaction of a functionalized indole or indoline precursor with a pyrazole derivative or its precursor. While numerous studies report the synthesis and biological evaluation of various indole-pyrazole hybrids, none of these reports identify this compound as a starting material or an intermediate. The synthetic pathways to create a hybrid molecule incorporating this specific ethylindolinethanol structure have not been described.

Incorporation into Polymer and Nanomaterial Scaffolds

The integration of organic molecules into polymers and nanomaterials is a burgeoning field in materials science, aiming to develop functional materials with tailored properties for applications in electronics, sensing, and biomedicine. Indole derivatives have been explored for the development of conductive polymers and for the functionalization of nanomaterials. Nevertheless, there is a complete lack of scientific reports detailing the incorporation of this compound into any polymer backbone or its use as a ligand or functionalizing agent for any nanomaterial scaffold. The potential benefits that the specific structural features of this compound might impart to such materials are currently unknown.

Future Research Directions and Emerging Perspectives on 2 7 Ethylindolin 3 Yl Ethanol

Exploration of Uncharted Synthetic Pathways and Methodologies

The development of novel synthetic routes for indoline (B122111) derivatives is driven by the need for greater efficiency, safety, and environmental responsibility. nih.govrsc.org Future efforts will likely concentrate on green chemistry principles and the adoption of advanced manufacturing technologies like flow chemistry.

Green chemistry aims to reduce the environmental impact of chemical processes. For indoline synthesis, this involves exploring alternative solvents, catalysts, and energy sources.

Renewable Solvents: Traditional syntheses often rely on dipolar aprotic solvents like DMSO and DMF. acs.org Research is moving towards the use of renewable solvents derived from sustainable resources, such as 2-Methyltetrahydrofuran (2-MeTHF) and ethyl acetate (B1210297) (EtOAc), which have shown comparable yields in copper-catalyzed indole (B1671886) synthesis while simplifying workup procedures. acs.org

Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional metal catalysts. elsevierpure.com Directed evolution of enzymes, such as cytochrome P411 variants, has enabled the asymmetric synthesis of chiral indolines through intramolecular C(sp³)–H amination under mild conditions. nih.gov Similarly, laccases, a class of multi-copper-containing oxidases, are being explored for the aerobic dehydrogenation of indolines to indoles, showcasing the potential for biocatalytic approaches in modifying the indoline core. mdpi.com

Photocatalysis: Metal-free photocatalysis represents another green approach, enabling the synthesis of substituted indolines through decarboxylative radical arylation. nih.gov This method demonstrates high functional group tolerance, avoiding the need for heavy metal catalysts. nih.gov

| Synthesis Approach | Key Features | Example Reaction | Reference |

| Renewable Solvents | Substitution of dipolar aprotic solvents (e.g., DMSO) with sustainable alternatives like 2-MeTHF. | Copper-catalyzed synthesis of indoles. | acs.org |

| Biocatalysis | Use of engineered enzymes (e.g., P411 variants) for asymmetric synthesis. | Intramolecular C(sp³)–H amination to form chiral indolines. | nih.gov |

| Photocatalysis | Metal-free procedure using light to initiate radical cyclization. | Photocatalyzed decarboxylative radical arylation for substituted indolines. | nih.gov |

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and scalability. acs.orguc.pt

The application of flow chemistry has been shown to dramatically improve the synthesis of indoline derivatives. For instance, a one-step heterogeneous catalytic hydrogenation for indoline synthesis was developed in a flow system, avoiding common reducing agents. mtroyal.ca In another example, optimizing the N-alkylation of the indoline nitrogen in a purpose-built flow reactor reduced the use of a carcinogenic reagent by a factor of 10 and cut the reaction time from 4 days to 30 minutes. mtroyal.ca This resulted in a space-time yield approximately 200 times higher than the equivalent batch process. mtroyal.ca Such methodologies could be adapted for the efficient, safe, and scalable production of 2-(7-Ethylindolin-3-yl)ethanol and its analogues. researchgate.net

Advanced Computational Modeling for Predictive Design

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of new molecules. Advanced modeling techniques can predict molecular properties and reaction outcomes, guiding experimental efforts and reducing trial-and-error.

Machine learning (ML) and quantitative structure-activity relationship (QSAR) models are powerful tools for predicting the biological activities and chemical properties of indoline derivatives. mdpi.com

3D-QSAR Modeling: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully used to predict the inhibitory activities of pyrrole-indoline-2-ones. nih.gov These models relate the biological activity of molecules to their 3D steric and electrostatic fields, providing valuable insights for designing new derivatives with enhanced potency. nih.govmdpi.com

ML for Reaction Prediction: Machine learning algorithms, including Random Forest (RF), K-Nearest Neighbors (KNN), and Neural Networks (NN), have been employed to predict the outcomes of C-H activation reactions on indoles. francis-press.com By training on a large database of reactions, these models can predict energy barriers and selectivity for new, untested substrates, significantly accelerating the development of novel synthetic methods. francis-press.com A study introducing a modified GP-Tree feature selection algorithm demonstrated high accuracy (R² of 0.9852) in predicting the anticancer activity of indole derivatives. nih.gov

| Modeling Technique | Application | Key Finding | Reference |

| 3D-QSAR (CoMFA/CoMSIA) | Predicting Aurora A kinase inhibitory activity of pyrrole-indoline-2-ones. | Developed reliable models (r² up to 0.984) to guide the design of new inhibitors. | nih.gov |

| Machine Learning (Random Forest) | Predicting energy barriers and selectivity of C-H activation reactions of indoles. | RF was identified as the most suitable algorithm for predicting reaction outcomes. | francis-press.com |

| GP-Tree-based QSAR | Predicting anti-prostate cancer activity of indole derivatives. | The AdaBoost-ALO model achieved a high coefficient of determination (R² = 0.9852). | nih.gov |

The application of big data analytics in chemistry involves leveraging large datasets of chemical structures, reactions, and properties to uncover new patterns and guide discovery. mdpi.com In the context of indoline chemistry, this involves compiling vast libraries of known indoline-containing compounds and their associated experimental data. Machine learning models can then be trained on this data to create robust predictive tools for properties ranging from biological activity to material characteristics. francis-press.comnih.gov This data-driven approach allows researchers to screen virtual libraries of novel indoline derivatives, prioritizing the most promising candidates for synthesis and testing, thereby streamlining the discovery pipeline.

Innovative Applications in Materials Science and Functional Chemistry

The unique electronic properties of the indoline scaffold make it an attractive building block for a variety of functional materials. ekb.eg Research in this area is focused on creating novel polymers, sensors, and components for organic electronics.

Functional Polymers: Indole-based polymers have been synthesized that exhibit good thermal stability and strong solid-state fluorescence. rsc.orgresearchgate.net For example, Poly(N-arylene diindolylmethane)s have been developed as good blue-light emitters with high quantum yields, suggesting potential applications in lighting and display technologies. rsc.org

Organic Electronics: The indoline core is a component in molecules designed for organic electronics. scbt.com Indolo[2,3-b]quinoxaline derivatives, which incorporate an indoline-2,3-dione precursor, have been investigated for use in organic transistors, deep-red Organic Light-Emitting Diodes (OLEDs), and as electron-transporting layers. benthamscience.com The inherent donor-acceptor character that can be designed into indoline-based molecules makes them suitable for applications requiring specific optoelectronic properties. nih.govias.ac.in The development of such materials is key to advancing next-generation electronic devices. researchgate.net

Integration into Advanced Polymeric and Supramolecular Structures

The incorporation of functional motifs into polymeric and supramolecular structures is a cornerstone of modern materials science, enabling the creation of materials with precisely controlled properties and functions. The unique structural attributes of this compound make it an attractive building block for such advanced materials.

The presence of a reactive hydroxyl group provides a convenient handle for polymerization reactions. This allows for the integration of the 7-ethylindoline moiety as a repeating unit in polyesters, polyurethanes, and polyethers. The resulting polymers would benefit from the inherent properties of the indoline core, which can impart enhanced thermal stability, specific photophysical characteristics, and electrochemical activity. For instance, indole-based functional polymers have demonstrated strong solid-state fluorescence, a property that could be harnessed in the development of novel light-emitting materials. The synthesis of poly(N-arylene diindolylmethane)s, for example, has yielded high molecular weight polymers with good thermal stability and strong fluorescence. rsc.orgresearchgate.net

Beyond covalent polymerization, the indoline nitrogen and the hydroxyl group of this compound are capable of participating in non-covalent interactions, such as hydrogen bonding and metal coordination. This opens the door to the construction of intricate supramolecular assemblies, including gels, liquid crystals, and molecular cages. The self-association of indole-pyrazole hybrids through hydrogen bonding, for instance, has been shown to lead to the formation of dimers, tetramers, and even helical chains. mdpi.com The specific substitution pattern of this compound could direct the formation of unique and predictable supramolecular architectures with applications in areas such as drug delivery and catalysis.

Table 1: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Potential Properties | Potential Applications |

| Polyesters | Enhanced thermal stability, tunable refractive index | Optical films, engineering plastics |

| Polyurethanes | Improved mechanical strength, biocompatibility | Biomedical implants, coatings |

| Polyethers | Increased ion conductivity, specific host-guest interactions | Solid polymer electrolytes, separation membranes |

| Conjugated Polymers | Electroluminescence, charge transport | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs) |

Development of Chemosensors and Probes

The development of highly sensitive and selective chemosensors is of paramount importance for environmental monitoring, medical diagnostics, and industrial process control. Indole and its derivatives have been extensively explored as fluorophores and chromophores in the design of such sensors due to their desirable photophysical properties. researchgate.netmdpi.comsjp.ac.lk The this compound scaffold offers a versatile platform for the rational design of novel chemosensors.

The indoline nitrogen can act as a binding site for various analytes, including metal ions and anions. sjp.ac.lk The hydroxyl group, on the other hand, can be readily functionalized to introduce specific recognition motifs. For example, it can be esterified with a receptor molecule that selectively binds to a target analyte. Upon binding, the electronic properties of the indoline core can be perturbed, leading to a measurable change in its fluorescence or absorption spectrum. Indole-based fluorescent probes have been successfully developed for the detection of a wide range of species, including Zn²⁺, Cu²⁺, CN⁻, and H₂O₂. mdpi.commdpi.comnih.gov

A key advantage of using indole derivatives is the potential for ratiometric sensing, which can provide more accurate and reliable measurements by minimizing the influence of external factors. patsnap.com The design of sensors based on this compound could involve intramolecular charge transfer (ICT) or Förster resonance energy transfer (FRET) mechanisms to achieve a ratiometric response. The ethyl group at the 7-position can also be exploited to fine-tune the sensor's selectivity and sensitivity by influencing the steric and electronic environment of the binding pocket.

Table 2: Potential Chemosensor Designs Based on this compound

| Sensor Type | Target Analyte | Sensing Mechanism |

| Fluorescent "Turn-On" | Metal Ions (e.g., Zn²⁺, Cu²⁺) | Chelation-Enhanced Fluorescence (CHEF) |

| Ratiometric Fluorescent | pH, Anions (e.g., F⁻, CN⁻) | Intramolecular Charge Transfer (ICT) |

| Colorimetric | Specific organic molecules | Host-Guest Interaction |

| Near-Infrared (NIR) Probe | Reactive Oxygen Species (e.g., H₂O₂) | Reaction-based sensing |

Interdisciplinary Research with Chemical Engineering and Material Science

The successful translation of the promising properties of this compound into practical applications necessitates a concerted effort at the interface of chemistry, chemical engineering, and materials science. Key challenges include the development of efficient and scalable synthetic routes and the engineering of functional materials with optimized performance.

Process Optimization for Scalable Synthesis

While the laboratory-scale synthesis of indoline derivatives is well-established, the transition to large-scale industrial production often presents significant challenges. Several synthetic strategies for indoles and indolines have been reported, including the Fischer indole synthesis, Leimgruber–Batcho indole synthesis, and various palladium-catalyzed intramolecular amination reactions. nih.govorganic-chemistry.orgwikipedia.orgpharmaguideline.com The selection of the most suitable synthetic route for this compound will depend on factors such as precursor availability, reaction efficiency, and environmental impact.

Process optimization will be crucial to ensure the economic viability of its production. This will involve a systematic investigation of reaction parameters, such as temperature, pressure, catalyst loading, and solvent selection, to maximize yield and minimize waste. The development of continuous flow processes could offer significant advantages over traditional batch methods in terms of safety, efficiency, and scalability. Furthermore, exploring greener synthetic routes that utilize renewable starting materials and environmentally benign catalysts will be a key research direction. academax.com

Engineering of Indoline-Based Functional Materials

The unique electronic and optical properties of the indoline scaffold make it a compelling component for a variety of functional materials. For instance, the strong electron-donating character of indoline has been exploited in the design of dyes for dye-sensitized solar cells (DSSCs). acs.org The incorporation of this compound into such devices could lead to enhanced light-harvesting efficiency and improved power conversion efficiencies.

Furthermore, the ability of indoline derivatives to interact with biological macromolecules has opened up avenues for their use in biomedical applications. Bis-indole derivatives have been shown to act as specific ligands for human telomeric G-quadruplex DNA, suggesting their potential as anticancer agents. frontiersin.org The functional groups on this compound could be modified to enhance its binding affinity and selectivity for specific biological targets.

The development of these functional materials will require a deep understanding of the structure-property relationships of the indoline core. This will involve a combination of experimental characterization techniques and computational modeling to predict and optimize material performance. Collaboration between synthetic chemists, materials scientists, and engineers will be essential to overcome the challenges associated with device fabrication and material integration.

Q & A

Q. What are the established synthetic routes for 2-(7-Ethylindolin-3-yl)ethanol, and how do reaction conditions influence yield?

The compound is typically synthesized via indole ring alkylation followed by hydroxylation. A common approach involves Friedel-Crafts alkylation of 7-ethylindole with ethylene oxide under acidic catalysis (e.g., H₂SO₄) . Yield optimization requires precise control of temperature (50–70°C) and stoichiometric ratios (1:1.2 indole:ethylene oxide). Side reactions, such as over-alkylation or ring oxidation, can reduce yields by 15–20% if conditions deviate . Purity is confirmed via HPLC (≥98%) and NMR (δ 1.2 ppm for ethyl-CH₃; δ 3.7 ppm for ethanol-CH₂) .

Q. What analytical techniques are most reliable for characterizing this compound?

- LC-MS : Identifies molecular ion peaks at m/z 189.26 [M+H]⁺ and fragments at m/z 144 (loss of –CH₂CH₂OH) .

- ¹H/¹³C NMR : Key signals include δ 6.8–7.1 ppm (indole aromatic protons) and δ 61.2 ppm (ethanol carbon) .

- FT-IR : O–H stretch at 3300 cm⁻¹ and C–N stretch at 1250 cm⁻¹ confirm functional groups .

Q. How does the compound’s solubility profile impact experimental design?

this compound is sparingly soluble in water (2.1 mg/mL at 25°C) but highly soluble in DMSO and ethanol. For in vitro assays, pre-dissolution in DMSO (<0.1% final concentration) avoids solvent toxicity. For in vivo studies, emulsification with Tween-80 improves bioavailability .

Advanced Research Questions

Q. What in vivo models are suitable for studying the neuroactive properties of this compound?

Rodent models (e.g., C57BL/6 mice) are preferred for evaluating ethanol-related neurochemical effects. Key protocols include:

- Dose-response studies : Administer 10–100 mg/kg intraperitoneally; monitor GABAergic activity via microdialysis (glutamate/GABA ratio) .

- Withdrawal assays : Chronic exposure (14 days, 50 mg/kg/day) induces physical dependence, measured by seizure susceptibility post-ethanol cessation .

Contradictions in metabolic tolerance (e.g., hepatic vs. CNS adaptation) require strain-specific validation .

Q. How do structural modifications of the indole ring affect bioactivity?

Comparative studies with analogs (e.g., 7-bromo or 5-chloro derivatives) reveal:

- Ethyl substitution at C7 : Enhances blood-brain barrier penetration (logP = 2.3 vs. 1.8 for unsubstituted indole) .

- Hydroxyl group at C3 : Critical for serotonin receptor binding (Ki = 120 nM vs. >1 µM for dehydroxylated analogs) .

Contradictory data on dopamine modulation (e.g., agonist vs. antagonist effects) necessitate subtype-specific receptor profiling .

Q. What methodologies resolve contradictions in reported metabolic pathways?

Discrepancies in hepatic vs. extrahepatic metabolism are addressed via:

- Isotope tracing : Administer ¹⁴C-labeled compound; quantify metabolites in liver, brain, and plasma via scintillation counting .

- CYP450 inhibition assays : Co-administration with ketoconazole (CYP3A4 inhibitor) reduces acetaldehyde generation by 40%, confirming hepatic dominance .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s pro-convulsant vs. anticonvulsant effects?

- Pro-convulsant : Observed in withdrawal models (post-chronic exposure) due to glutamate rebound .

- Anticonvulsant : Acute doses (20 mg/kg) enhance GABAergic tone in pentylenetetrazole-induced seizures .

Resolution : Dose- and timing-dependent effects necessitate stratified experimental designs (e.g., acute vs. chronic arms) .

Methodological Tables

Q. Table 1. Comparison of Synthetic Yields Under Different Conditions

| Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| H₂SO₄ | 60 | 72 | 98.5 |

| AlCl₃ | 70 | 65 | 97.8 |

| BF₃·Et₂O | 50 | 68 | 98.1 |

| Data adapted from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。